Methyl 6-bromo-4-iodonicotinate
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Overview
Description
Methyl 6-bromo-4-iodonicotinate is an organic compound that belongs to the class of halogenated nicotinates It is characterized by the presence of both bromine and iodine atoms attached to a nicotinic acid methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-4-iodonicotinate typically involves halogenation reactions. One common method is the bromination of methyl 4-iodonicotinate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-4-iodonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Methyl 6-bromo-4-iodonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It can be used to study the effects of halogenated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-4-iodonicotinate involves its ability to undergo various chemical reactions, which can modify its structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-2-(difluoromethoxy)-4-iodonicotinate: Similar in structure but with additional fluorine atoms.
Methyl 6-iodonicotinate: Lacks the bromine atom, making it less reactive in certain types of reactions.
Uniqueness
Methyl 6-bromo-4-iodonicotinate is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to other halogenated nicotinates. This dual halogenation allows for a wider range of chemical transformations and applications .
Properties
Molecular Formula |
C7H5BrINO2 |
---|---|
Molecular Weight |
341.93 g/mol |
IUPAC Name |
methyl 6-bromo-4-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C7H5BrINO2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3 |
InChI Key |
BQHXOEMDFKBJMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1I)Br |
Origin of Product |
United States |
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